molecular formula C13H10F3NO2 B3026907 Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate CAS No. 1185292-57-2

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B3026907
CAS No.: 1185292-57-2
M. Wt: 269.22
InChI Key: QVBSGRJRYFODRW-UHFFFAOYSA-N
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Description

Ethyl 2-(Trifluoromethyl)quinoline-4-carboxylate (CAS 1185292-57-2) is a high-value, fluorinated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a quinoline scaffold core, a structure present in many natural products and pharmaceutical molecules, which is strategically functionalized with an electron-withdrawing trifluoromethyl group at the 2-position and an ethyl carboxylate ester at the 4-position . The primary research value of this compound lies in its role as a versatile precursor for the development of novel therapeutic agents. Quinoline derivatives are extensively investigated for their potent anticancer activities, functioning through mechanisms such as inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), induction of cell cycle arrest, and promotion of apoptosis . Furthermore, the 2-trifluoromethyl quinoline scaffold has demonstrated significant in vitro antifungal activity against pathogens including F. graminearum and R. solani , highlighting its potential in agrochemical and antimicrobial research . The trifluoromethyl group is a critical structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving the pharmacokinetic properties of lead compounds . From a synthetic chemistry perspective, the ethyl ester moiety provides a reactive handle for further functionalization, allowing researchers to synthesize diverse arrays of carboxylic acids, amides, and other derivatives for structure-activity relationship (SAR) studies . Modern, atom-economical synthesis methods have been developed for this scaffold, enabling simple operation and gram-scale synthesis under metal-free conditions . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-11(13(14,15)16)17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBSGRJRYFODRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719865
Record name Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-57-2
Record name Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acid, leading to the formation of the quinoline ring system. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a chemical compound utilized in scientific research, particularly in medicinal chemistry and materials science, featuring a quinoline ring substituted with a trifluoromethyl group and an ethyl carboxylate functional group. It has a molecular weight of approximately 269.22 g/mol.

Key Properties and Structural Features

  • Structural Features The compound consists of a quinoline core with trifluoromethyl substitution and an ethyl carboxylate moiety.
  • Unique Aspects Its enhanced lipophilicity, due to the trifluoromethyl group, influences its biological activity and applications.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(Trifluoromethyl)quinolineQuinoline core with trifluoromethyl substitutionLacks the ethyl carboxylate moiety
Ethyl 2-(fluoro)quinoline-4-carboxylateQuinoline core with fluorine and ethyl carboxylateLess lipophilic than its trifluoromethyl counterpart
Ethyl 4-(trifluoromethyl)benzoateBenzoate structure with trifluoromethyl groupDifferent aromatic core compared to quinolines

Potential Applications

  • Drug development.
  • Pharmacological studies.

Research indicates that derivatives of quinoline compounds, including this compound, exhibit various biological activities, making the compound a candidate for further pharmacological studies.

Role as PRMT5 Inhibitor

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This makes it effective in modulating various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate 3,5-difluorophenyl (2) C₁₈H₁₃F₂NO₂ 313.30 Antiviral activity studies
Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate -CF₃ (2,6) C₁₄H₉F₆NO₂ 337.22 High lipophilicity; toxicological risk (R20/21/22)
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate -OH (4), -CF₃ (6) C₁₃H₁₀F₃NO₃ 285.22 Synthetic intermediate for antimicrobial agents
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate -Cl (6), -OCH₂CH₃ (2) C₁₄H₁₄ClNO₃ 279.72 Structural flexibility for crystallography studies
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate -Cl (4), -CF₃ (2) C₁₃H₉ClF₃NO₂ 303.66 High purity (97%); pharmaceutical research

Crystallography and Material Science

  • Crystal Packing: Derivatives like ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate (OJAGUD) exhibit distinct intermolecular interactions (e.g., π-π stacking), analyzed using tools like Mercury CSD 2.0 .
  • Stability: Chlorinated analogues (e.g., ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate) demonstrate enhanced thermal stability due to halogen bonding .

Drug Design Considerations

  • Metabolic Stability: The -CF₃ group in this compound reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated counterparts .
  • Structure-Activity Relationships (SAR) : Substitutions at the 2-position (e.g., -CF₃ vs. -OCH₂CH₃) significantly modulate bioactivity. For instance, ethoxy groups improve crystallinity but reduce potency .

Biological Activity

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C12H8F3NO2
  • Molecular Weight : Approximately 337.22 g/mol
  • Functional Groups : Contains a carboxylate group and two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring.

The presence of trifluoromethyl groups enhances the compound's lipophilicity, which facilitates its penetration through biological membranes, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial and antifungal properties, potentially making it useful in treating infections.
  • Antiviral Activity : Research has highlighted its effectiveness against enterovirus D68 (EV-D68), with structure-activity relationship (SAR) studies indicating that modifications to the quinoline scaffold can enhance antiviral potency .

Antiviral Potency

A study focused on the antiviral properties of this compound revealed significant findings:

  • Inhibition Concentrations : The effective concentration (EC50) that inhibited cytopathic effects in Rhabdomyosarcoma cell lines was determined, with selectivity indices suggesting favorable therapeutic windows .
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound252008
Pleconaril (control)1515010

The results indicated that structural modifications could lead to compounds with significantly improved antiviral activity.

Antimicrobial and Antifungal Activities

Research indicates that this compound possesses notable antimicrobial properties:

  • In vitro Studies : Tests against various bacterial strains showed effective inhibition, supporting its potential use in developing new antimicrobial agents.

Case Studies

  • Analgesic Potential : A study exploring quinoline-derived compounds identified several candidates with analgesic properties. This compound was noted for its ability to block sodium channels, which is crucial for pain signaling pathways .
  • Cancer Research : Investigations into the anticancer effects of fluorinated quinolines have shown that compounds like this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using ethyl 4-iodo-2-(trifluoromethyl)quinoline-3-carboxylate with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis yields derivatives . Esterification of carboxylic acid precursors (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) with ethanol in acidic conditions is another route . Optimization involves adjusting catalysts, solvents (e.g., DMF or THF), and temperature to enhance yield and purity. LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes) are critical for monitoring reaction progress .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Answer: Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity (e.g., δ 166.6 ppm for carbonyl in ¹³C NMR) .
  • LCMS/HPLC : For molecular weight confirmation (m/z 366 [M+H]⁺) and purity assessment .
  • Elemental Analysis : To verify stoichiometry and purity .
  • IR Spectroscopy : Identification of functional groups like C=O (ester) and C-F stretches .

Q. How is the compound’s solubility and stability managed in experimental settings?

Answer: Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and ethyl acetate. Stability studies under varying pH, temperature, and light conditions are conducted via accelerated degradation assays. Storage recommendations include airtight containers in dry, dark environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of quinoline-4-carboxylate derivatives be addressed?

Answer: Regioselectivity issues (e.g., unintended by-products during ethylation) are mitigated by:

  • Controlled Reaction Conditions : Temperature modulation (e.g., 0–5°C for electrophilic substitutions) and stoichiometric adjustments of reagents .
  • Computational Modeling : DFT calculations to predict reactive sites and optimize substituent positioning .
  • Chromatographic Isolation : Silica gel column chromatography to separate isomers or by-products, followed by structural validation via XRD or NMR .

Q. What best practices are recommended for crystallographic refinement of quinoline derivatives using SHELX software?

Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors .
  • Structure Solution : Use SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .
  • Validation Tools : Mercury CSD for void analysis and packing similarity checks, and ORTEP for visualizing anisotropic thermal ellipsoids .
  • Twinning Analysis : SHELXL’s TWIN/BASF commands to handle twinned crystals .

Q. How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in quinoline derivatives?

Answer: Mercury’s Materials Module enables:

  • Intermolecular Motif Identification : Hydrogen bonds (e.g., C=O···H-N) and π-π stacking interactions via geometric searches .
  • Packing Similarity : Comparative analysis of crystal structures to identify polymorphism or pseudosymmetry .
  • Void Visualization : Assessment of solvent-accessible volumes for co-crystallization studies .

Contradictions and Limitations in Current Research

  • Synthetic Yield Variability : Cross-coupling methods (e.g., Suzuki) show inconsistent yields (58–75%) depending on substituent electronic effects .
  • Crystallographic Challenges : Low-resolution data (<1.5 Å) may lead to overinterpretation of hydrogen bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
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